molecular formula C7H12O3 B085583 2-Ethoxyethyl acrylate CAS No. 106-74-1

2-Ethoxyethyl acrylate

Cat. No.: B085583
CAS No.: 106-74-1
M. Wt: 144.17 g/mol
InChI Key: FWWXYLGCHHIKNY-UHFFFAOYSA-N
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Description

2-Ethoxyethyl acrylate is an organic compound with the molecular formula C₇H₁₂O₃. It is a colorless liquid that is used in various industrial applications. The compound is also known by other names such as 2-Propenoic acid, 2-ethoxyethyl ester, and Ethylene glycol monoethyl ether acrylate .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxyethyl acrylate can be synthesized through the esterification of acrylic acid with 2-ethoxyethanol. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxyethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethoxyethyl acrylate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-ethoxyethyl acrylate primarily involves its ability to undergo polymerization. The compound contains a vinyl group that can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets and pathways, depending on their application .

Comparison with Similar Compounds

  • 2-Hydroxyethyl acrylate
  • 2-Methoxyethyl acrylate
  • 2-Butoxyethyl acrylate

Comparison: 2-Ethoxyethyl acrylate is unique due to its specific ethoxyethyl group, which imparts distinct properties such as lower volatility and higher hydrophilicity compared to similar compounds. This makes it particularly useful in applications requiring low irritation and high transparency .

Properties

IUPAC Name

2-ethoxyethyl prop-2-enoate
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InChI

InChI=1S/C7H12O3/c1-3-7(8)10-6-5-9-4-2/h3H,1,4-6H2,2H3
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InChI Key

FWWXYLGCHHIKNY-UHFFFAOYSA-N
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Canonical SMILES

CCOCCOC(=O)C=C
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Molecular Formula

C7H12O3
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Related CAS

35111-38-7, 26677-77-0
Record name Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-ethoxy-
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Record name 2-Propenoic acid, 2-ethoxyethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID3051545
Record name 2-Ethoxyethyl acrylate
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Molecular Weight

144.17 g/mol
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Physical Description

Colorless liquid; [CHEMINFO] Clear, faintly yellow liquid; [MSDSonline]
Record name 2-Ethoxyethyl acrylate
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Boiling Point

174 °C
Record name 2-ETHOXYETHYL ACRYLATE
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Flash Point

66 °C
Record name 2-Ethoxyethyl acrylate
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Density

0.983 at 20 °C
Record name 2-ETHOXYETHYL ACRYLATE
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Vapor Pressure

1.62 [mmHg]
Record name 2-Ethoxyethyl acrylate
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CAS No.

106-74-1
Record name 2-Ethoxyethyl acrylate
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Record name 2-ETHOXYETHYL ACRYLATE
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Record name 2-Propenoic acid, 2-ethoxyethyl ester
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Record name 2-ethoxyethyl acrylate
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Record name ETHYLENE GLYCOL MONOETHYL ETHER ACRYLATE
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Record name 2-ETHOXYETHYL ACRYLATE
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Melting Point

-47 °C
Record name 2-ETHOXYETHYL ACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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